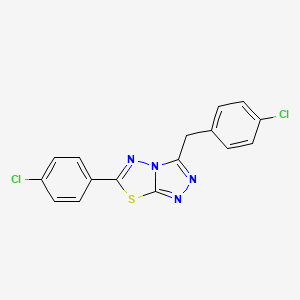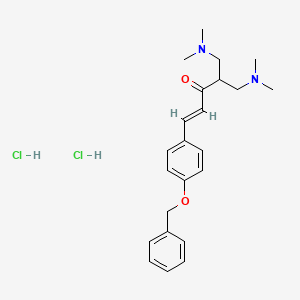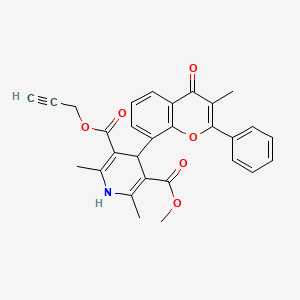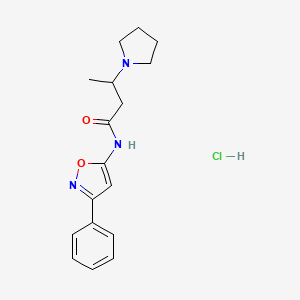
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The compound’s unique structure, which includes a phenyl group attached to an isoxazole ring, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. The final step involves the reaction with ammonium chloride and zinc in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide N-oxide, while reduction could produce the corresponding amine .
Applications De Recherche Scientifique
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation leads to muscle relaxation and anticonvulsant effects. The compound’s unique structure allows it to selectively bind to certain receptors, enhancing its efficacy and reducing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
(3-Phenyl-5-isoxazolyl)methanamine hydrochloride: Another isoxazole derivative with similar biological activities.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride stands out due to its specific structure, which includes a pyrrolidinobutanamide moiety. This unique feature contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
86683-98-9 |
|---|---|
Formule moléculaire |
C17H22ClN3O2 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-13(20-9-5-6-10-20)11-16(21)18-17-12-15(19-22-17)14-7-3-2-4-8-14;/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21);1H |
Clé InChI |
WTDLXDGHAQYOTP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NC1=CC(=NO1)C2=CC=CC=C2)N3CCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


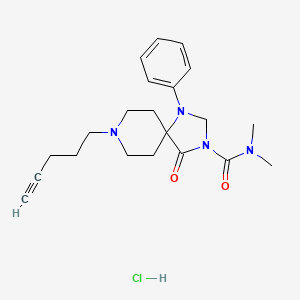
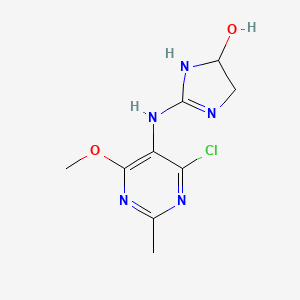
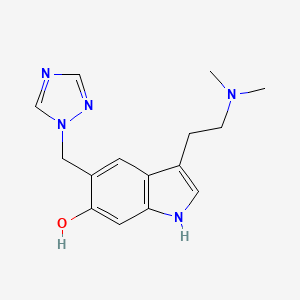
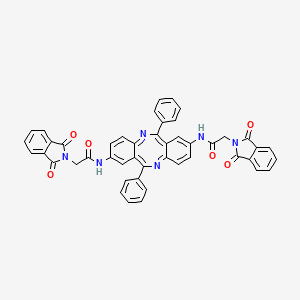
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
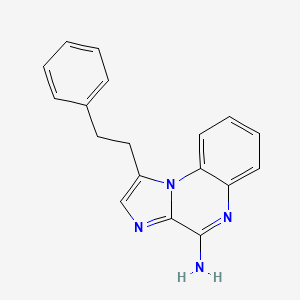
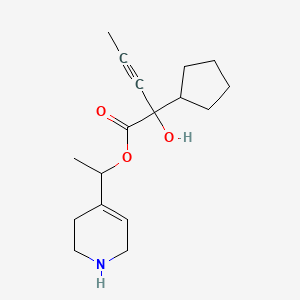

![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)

